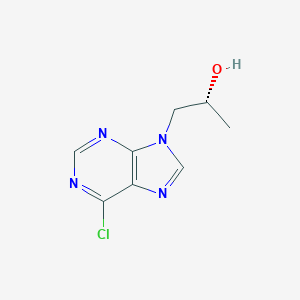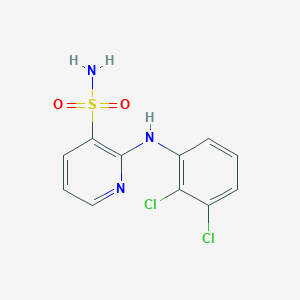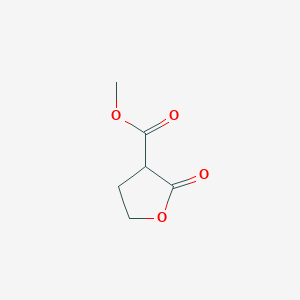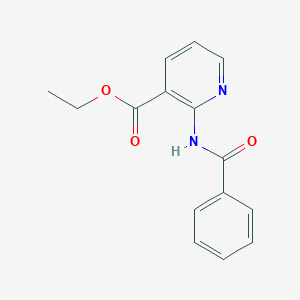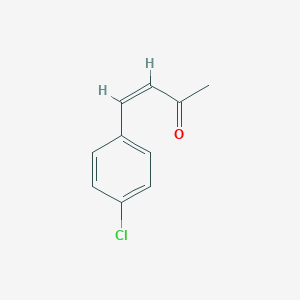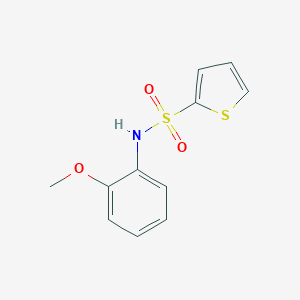
N-(2-methoxyphenyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)thiophene-2-sulfonamide, also known as MPTSS, is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. MPTSS is a sulfonamide derivative that belongs to the class of heterocyclic compounds.
Wirkmechanismus
The mechanism of action of N-(2-methoxyphenyl)thiophene-2-sulfonamide is not fully understood. However, it is believed to act through the inhibition of certain enzymes involved in inflammation and cancer cell proliferation. N-(2-methoxyphenyl)thiophene-2-sulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. N-(2-methoxyphenyl)thiophene-2-sulfonamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemische Und Physiologische Effekte
N-(2-methoxyphenyl)thiophene-2-sulfonamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. N-(2-methoxyphenyl)thiophene-2-sulfonamide has also been found to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, N-(2-methoxyphenyl)thiophene-2-sulfonamide has been found to regulate glucose metabolism in diabetic patients.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxyphenyl)thiophene-2-sulfonamide has several advantages for laboratory experiments. It is a stable and readily available compound that can be easily synthesized. N-(2-methoxyphenyl)thiophene-2-sulfonamide is also relatively inexpensive compared to other compounds with similar properties. However, N-(2-methoxyphenyl)thiophene-2-sulfonamide has certain limitations as well. Its mechanism of action is not fully understood, and its efficacy may vary depending on the type of cancer or inflammation being treated. Additionally, N-(2-methoxyphenyl)thiophene-2-sulfonamide may have off-target effects that need to be carefully evaluated.
Zukünftige Richtungen
There are several future directions for the research of N-(2-methoxyphenyl)thiophene-2-sulfonamide. One potential direction is the development of N-(2-methoxyphenyl)thiophene-2-sulfonamide-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the development of N-(2-methoxyphenyl)thiophene-2-sulfonamide-based drugs for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration of N-(2-methoxyphenyl)thiophene-2-sulfonamide for these applications. Additionally, the development of N-(2-methoxyphenyl)thiophene-2-sulfonamide analogs with improved efficacy and specificity is an area of active research.
Synthesemethoden
N-(2-methoxyphenyl)thiophene-2-sulfonamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-methoxyphenylthiocyanate with sodium sulfite in the presence of a catalytic amount of copper sulfate. The reaction yields N-(2-methoxyphenyl)thiophene-2-sulfonamide as a white crystalline solid. Other methods include the reaction of 2-methoxyphenylamine with thiophene-2-sulfonyl chloride in the presence of a base.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)thiophene-2-sulfonamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. N-(2-methoxyphenyl)thiophene-2-sulfonamide has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer cell proliferation. It has also been found to regulate glucose metabolism in diabetic patients.
Eigenschaften
CAS-Nummer |
53442-32-3 |
|---|---|
Produktname |
N-(2-methoxyphenyl)thiophene-2-sulfonamide |
Molekularformel |
C11H11NO3S2 |
Molekulargewicht |
269.3 g/mol |
IUPAC-Name |
N-(2-methoxyphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H11NO3S2/c1-15-10-6-3-2-5-9(10)12-17(13,14)11-7-4-8-16-11/h2-8,12H,1H3 |
InChI-Schlüssel |
ZKPXICOMWVIXDY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=CS2 |
Kanonische SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



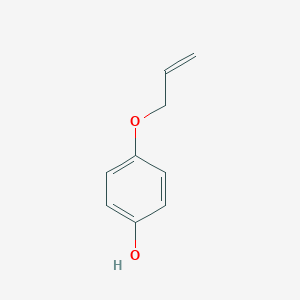
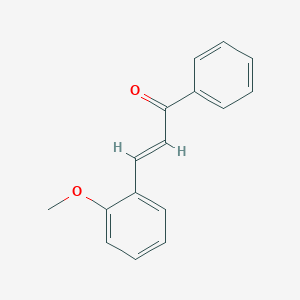
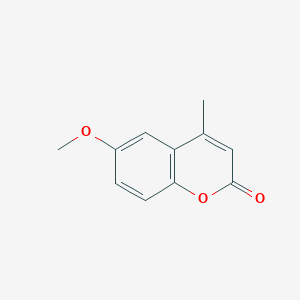
![2-[(3-Nitro-2-pyridinyl)amino]ethanol](/img/structure/B186337.png)
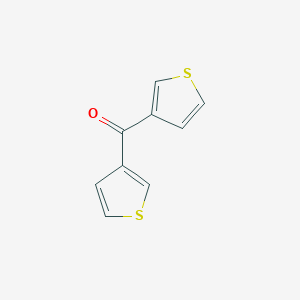

![1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B186340.png)

